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Sodium D-Gluconate-13C6

Cat. No.: B1161276
M. Wt: 224.09
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Description

Historical Development and Principles of Stable Isotope Probing

The concept of using isotopes as tracers in biological systems dates back to the early 20th century. George von Hevesy pioneered the tracer method in the 1910s, even before the concept of isotopy was fully established. isciii.es However, the widespread application of this technique, particularly with light, stable isotopes, was advanced by the German biochemist Rudolf Schoenheimer in the 1930s. isciii.es The post-World War II era saw a massive expansion in the use of isotopes, driven by the availability of materials and training programs from nuclear research establishments. isciii.esnih.gov

Stable Isotope Probing (SIP) is a technique that links the metabolic function of microorganisms to their identity within a community. nih.gov The core principle of SIP involves introducing a substrate enriched with a heavy stable isotope (e.g., ¹³C) into an environment. nih.govbiologyinsights.com Metabolically active organisms that consume this substrate incorporate the heavy isotope into their cellular components, such as DNA, RNA, proteins, or phospholipid-derived fatty acids (PLFAs). nih.govitrcweb.org By extracting and analyzing these labeled biomarkers, researchers can identify the specific microbes responsible for the metabolism of the substrate. nih.gov

The process generally involves the following steps:

Exposure: A microbial community is exposed to a substrate labeled with a stable isotope. itrcweb.org

Incorporation: Active microorganisms assimilate the labeled substrate, enriching their biomass with the heavy isotope. researchgate.net

Extraction: Biomarkers like DNA, RNA, or PLFAs are extracted from the sample. itrcweb.org

Analysis: The extracted biomarkers are analyzed, often using techniques like mass spectrometry, to detect the presence of the heavy isotope and identify the organism. biologyinsights.com

Table 1: Comparison of Common Stable Isotope Probing (SIP) Techniques

TechniqueBiomarkerRequired Isotopic EnrichmentKey AdvantagesLimitations
DNA-SIPDNA15–20%Provides phylogenetic identification to the genus level or below; allows for metagenomic analysis. nih.govRequires active cell division, leading to longer incubation times and potential biases. nih.gov
RNA-SIPRNALower than DNA-SIPRNA labeling is faster than DNA, reflecting more immediate metabolic activity. nih.govProvides phylogenetic identification to the genus level or below. nih.gov
PLFA-SIPPhospholipid Fatty AcidsVariesDoes not require cell division; reflects changes in the cell membrane.Only distinguishes broader taxonomic groups. nih.gov
Protein-SIPProteinsAs low as 1%Directly links function (enzymatic activity) to identity. nih.govProtein sequence databases are more limited than those for 16S rRNA genes. nih.gov

Fundamentals of Carbon-13 Labeling for Metabolic Studies

Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon that serves as a fundamental tool in metabolic research. wikipedia.org ¹³C-based metabolic flux analysis (¹³C-MFA) has become a standard and powerful method for quantifying the rates (fluxes) of intracellular metabolic reactions. nih.govnih.gov This technique involves introducing a ¹³C-labeled substrate, such as ¹³C-glucose, into a biological system and tracking the distribution of the ¹³C atoms throughout the metabolic network. nih.govcreative-proteomics.com

The analytical methods central to ¹³C labeling studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov

Mass Spectrometry (MS): GC-MS and LC-MS can precisely measure the mass distribution of metabolites, revealing how many ¹³C atoms have been incorporated. frontiersin.org This information is crucial for calculating metabolic fluxes.

NMR Spectroscopy: ¹³C NMR offers distinct advantages, including a large chemical shift range (~200 ppm compared to ~10 ppm for ¹H NMR), which reduces spectral overlap. nih.govacs.org It provides detailed information about the specific position of ¹³C atoms within a molecule (isotopomer analysis) and can detect quaternary carbons, offering a unique view of the carbon backbone. nih.govcambridge.org

By combining experimental labeling data with computational models of metabolic networks, researchers can estimate the flow of carbon through various pathways, identify bottlenecks, and uncover how cells respond to genetic or environmental changes. nih.govnih.gov13cflux.net

Role of Uniformly Labeled ¹³C Compounds in Isotopic Tracer Experiments

Uniformly labeled compounds, where every carbon atom in the molecule is a ¹³C isotope, are critical for many isotopic tracer experiments. A prime example is uniformly labeled glucose ([U-¹³C]glucose), which is frequently used in metabolic studies. nih.govcreative-proteomics.com

The use of uniformly labeled substrates ensures that a high ¹³C abundance is achieved in various downstream metabolites, which is essential for accurate flux determination. nih.gov In techniques like Stable Isotope Resolved Metabolomics (SIRM), uniformly labeled tracers are administered to biological systems, and the resulting labeling patterns in a wide array of metabolites are analyzed. nih.gov This provides a comprehensive snapshot of metabolic activity. nih.gov

For instance, when [U-¹³C₆]glucose is metabolized, the six ¹³C atoms are distributed throughout the central carbon metabolism. Analyzing the isotopologue patterns (molecules differing only in their isotopic composition) of key intermediates in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle allows for a detailed reconstruction of pathway activities. nih.gov This approach is powerful enough to resolve metabolism in complex systems, including whole organisms and human subjects. nih.gov

Overview of D-Gluconate in Central Carbon Metabolism

D-Gluconate is a six-carbon carboxylate form of glucose that plays a significant role in the central carbon metabolism of many organisms, particularly microorganisms. ontosight.aioup.com It serves as a key intermediate that can connect glucose metabolism with the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway. nih.govnih.gov

In many bacteria, gluconate is primarily metabolized via the ED pathway. asm.orgasm.org This pathway involves the phosphorylation of gluconate to 6-phosphogluconate, which is then dehydrated and cleaved to produce pyruvate (B1213749) and glyceraldehyde-3-phosphate. nih.gov

Alternatively, the gluconate shunt provides another route for glucose metabolism. nih.govnih.gov In this shunt, glucose is first oxidized to gluconate, which is then phosphorylated by gluconate kinase to form 6-phosphogluconate. nih.govnih.govasm.org This 6-phosphogluconate is a direct intermediate of the oxidative pentose phosphate pathway (PPP). nih.gov This bypasses the initial, often rate-limiting, steps of glycolysis and the canonical PPP entrance, providing a flexible metabolic alternative for generating NADPH and pentose phosphates. nih.govnih.gov

In organisms like Escherichia coli and the yeast Schizosaccharomyces pombe, the utilization of gluconate activates specific transport systems and enzymes, leading to a metabolic state distinct from that observed during growth on glucose. oup.comnih.govplos.org For example, using gluconate as a carbon source can lead to increased pyruvate production in engineered E. coli. oup.com

Table 2: Key Enzymes in D-Gluconate Metabolism

EnzymeReaction CatalyzedMetabolic Pathway
Glucose DehydrogenaseGlucose → Gluconolactone → GluconateGluconate Shunt nih.govnih.gov
Gluconate Kinase (GntK, IdnK)Gluconate → 6-PhosphogluconateGluconate Shunt, ED Pathway ontosight.ainih.govasm.org
6-Phosphogluconate Dehydratase (Edd)6-Phosphogluconate → 2-Keto-3-deoxy-6-phosphogluconateEntner-Doudoroff (ED) Pathway ontosight.aiasm.org
KDPG Aldolase (Eda)2-Keto-3-deoxy-6-phosphogluconate → Pyruvate + Glyceraldehyde-3-phosphateEntner-Doudoroff (ED) Pathway asm.org
6-Phosphogluconate Dehydrogenase6-Phosphogluconate → Ribulose-5-phosphate + CO₂Pentose Phosphate Pathway (PPP) researchgate.net

Properties

Molecular Formula

¹³C₆H₁₁NaO₇

Molecular Weight

224.09

Synonyms

D-Gluconic-13C6 Acid Sodium Salt; 

Origin of Product

United States

Synthesis and Isotopic Enrichment of Sodium D Gluconate 13c6

Methodologies for Isotopic Incorporation at Hexose (B10828440) Carbon Positions

The foundational step in producing Sodium D-Gluconate-13C6 is the synthesis of D-glucose uniformly labeled with ¹³C at all six carbon positions (D-Glucose-¹³C6). Two primary strategies are employed for incorporating isotopes into hexoses: biosynthetic and chemical synthesis.

Biosynthetic Methods : This approach utilizes microorganisms or plant systems to produce uniformly labeled biomolecules. alfa-chemistry.com Organisms such as Escherichia coli or certain algae are cultured in a medium where the sole carbon source is a simple ¹³C-labeled precursor, like ¹³C-labeled glucose itself or other basic ¹³C sources. alfa-chemistry.comnih.gov Through their natural metabolic pathways, these organisms incorporate the ¹³C isotope into the glucose molecules they synthesize. alfa-chemistry.com This method is highly effective for achieving uniform labeling across all carbon positions. alfa-chemistry.com

Chemical Synthesis : Chemical methods provide an alternative route to producing ¹³C-labeled hexoses. These multi-step syntheses can be complex and costly but offer precise control over the position of the isotopic labels. fas.org For uniform labeling to create a hexose like D-Glucose-¹³C6, the synthesis would start with smaller, fully labeled building blocks. rsc.org An example of a related chemical synthesis involves reacting a 5-carbon sugar with ¹³C-labeled hydrogen cyanide to add a sixth labeled carbon, followed by further reactions to form the final hexose. fas.org To achieve full labeling on all six carbons, the starting materials themselves must be uniformly ¹³C-enriched. researchgate.net

The choice between biosynthetic and chemical synthesis depends on factors such as desired yield, cost, and the specific labeling pattern required. For this compound, the precursor is typically uniformly labeled D-Glucose-¹³C6. medchemexpress.commedchemexpress.com

Chemical Synthesis Routes for ¹³C-Labeled Gluconates

Once D-Glucose-¹³C6 is obtained, it is converted into D-Gluconic acid-¹³C6. The most common chemical method for this conversion is the oxidation of the aldehyde group at the C1 position of the glucose molecule. This must be a mild oxidation process to avoid breaking the carbon skeleton and losing the isotopic label.

A standard laboratory method involves the oxidation of glucose using a bromine water solution. The reaction is specific to the aldehyde group, converting it to a carboxylic acid group, thus forming gluconic acid, while the other hydroxyl groups remain unchanged. The subsequent step is the neutralization of the resulting D-Gluconic acid-¹³C6 with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield this compound. wikipedia.orgresearchgate.net

The primary and critical precursor for the synthesis of this compound is D-Glucose-¹³C6. medchemexpress.commedchemexpress.com The selection of this precursor is governed by the need to have a fully labeled final product.

PrecursorIsotopic PurityRationale for Selection
D-Glucose-¹³C6Typically >99%Starting with a fully and uniformly labeled precursor is the most direct and efficient way to ensure the final product, this compound, also has high isotopic enrichment at all six carbon positions. The integrity of the C6 backbone is maintained during the conversion process.

The isotopic purity of the starting D-Glucose-¹³C6 directly impacts the isotopic enrichment of the final this compound. Therefore, sourcing a precursor with the highest possible isotopic purity is essential for producing a high-quality labeled compound suitable for sensitive analytical applications. nih.gov

The key to a high isotopic yield is a chemical reaction that is efficient and does not involve breaking or forming carbon-carbon bonds, which could compromise the isotopic labeling pattern. The oxidation of the C1 aldehyde of glucose to a carboxylic acid is an ideal reaction in this regard.

Reaction: C₆H₁₂O₆ (¹³C₆-labeled) + Oxidizing Agent → C₆H₁₂O₇ (¹³C₆-labeled) C₆H₁₂O₇ (¹³C₆-labeled) + NaOH → NaC₆H₁₁O₇ (¹³C₆-labeled) + H₂O

Optimization of this process focuses on several factors:

Choice of Oxidizing Agent : Mild oxidizing agents are preferred to prevent over-oxidation and degradation of the sugar molecule.

Reaction Conditions : Temperature, pH, and reaction time are carefully controlled to maximize the conversion of glucose to gluconic acid while minimizing side reactions. For instance, the neutralization step with sodium carbonate can be performed at 50-60°C for a couple of hours to ensure completion. zbaqchem.com

Purification : After the reaction, the product mixture is purified to remove any unreacted glucose, reagents, and byproducts. This ensures the chemical purity of the final product.

Enzymatic and Biocatalytic Approaches for ¹³C-Labeled Compound Production

Enzymatic methods offer a highly specific and efficient alternative to chemical synthesis for converting D-Glucose-¹³C6 to D-Gluconic acid-¹³C6. The enzyme glucose oxidase is particularly well-suited for this purpose. wikipedia.org This enzyme catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor. The lactone then spontaneously or enzymatically hydrolyzes to gluconic acid.

This biocatalytic approach is highly specific to the glucose substrate and occurs under mild conditions, which is advantageous for preserving the integrity of the isotopic label. nih.gov The production of sodium gluconate via fermentation of glucose by microorganisms like Aspergillus niger is a widely used industrial process that relies on this enzymatic conversion. wikipedia.org To produce the ¹³C-labeled version, the fermentation medium would need to use D-Glucose-¹³C6 as the feedstock. Following the fermentation, the resulting gluconic acid is neutralized with a sodium base. wikipedia.org

Analytical Validation of Isotopic Purity and Positional Enrichment

After synthesis, it is crucial to validate the isotopic purity and confirm the position of the ¹³C labels in the this compound molecule. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry can accurately determine the mass of the molecule. researchgate.net For this compound, the molecular weight will be increased by approximately 6 atomic mass units compared to the unlabeled compound, corresponding to the six ¹³C atoms. The mass spectrum will show a distinct isotopic cluster, and the relative abundance of the fully labeled ion (M+6) versus any ions with fewer labels (M+0 to M+5) is used to calculate the isotopic enrichment. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR spectroscopy is a powerful tool for confirming the position of the labels. acs.org In a fully labeled compound like this compound, the spectrum will show signals for each of the six carbon atoms. nih.gov The presence of ¹³C-¹³C couplings provides direct evidence of adjacent ¹³C atoms, confirming the uniform labeling of the carbon backbone. frontiersin.org

TechniquePurposeInformation Provided
Mass Spectrometry (MS)Isotopic Purity AssessmentProvides the mass-to-charge ratio, allowing for the determination of the molecular weight and the calculation of isotopic enrichment based on the distribution of mass isotopomers. researchgate.net
¹³C NMR SpectroscopyPositional Enrichment ConfirmationConfirms the presence of ¹³C at each specific carbon position in the molecule and can verify uniform labeling through the observation of ¹³C-¹³C coupling patterns. acs.org

Before definitive analysis by MS or NMR, the synthesized this compound must be separated from any impurities. Chromatographic techniques are essential for this purpose.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the chemical purity of the final product. unimi.it An appropriate HPLC method can separate this compound from the starting material (D-Glucose-¹³C6) and any reaction byproducts. The purity is determined by comparing the peak area of the product to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. acs.org The sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer. This allows for the simultaneous assessment of chemical purity and confirmation of the isotopic enrichment of the target compound, distinguishing it from any unlabeled or partially labeled impurities. researchgate.net

Advanced Spectroscopic Characterization of ¹³C Incorporation

The confirmation of isotopic incorporation and the determination of its extent and position within the Sodium D-Gluconate-¹³C₆ molecule are critically dependent on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods employed for this purpose. These techniques provide detailed structural information and allow for the precise quantification of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique for characterizing the carbon skeleton of organic molecules. In the case of Sodium D-Gluconate-¹³C₆, where all six carbon atoms are replaced with the ¹³C isotope, the resulting ¹³C NMR spectrum exhibits distinct features compared to its unlabeled counterpart.

The most significant feature of the ¹³C NMR spectrum of a uniformly labeled compound like Sodium D-Gluconate-¹³C₆ is the presence of ¹³C-¹³C spin-spin coupling. In a proton-decoupled ¹³C NMR spectrum of unlabeled sodium D-gluconate, each of the six unique carbon atoms would appear as a singlet. However, in the fully labeled molecule, each ¹³C nucleus is coupled to its adjacent ¹³C neighbors. This results in complex splitting patterns, primarily doublets for carbons with one ¹³C neighbor and more complex multiplets for carbons with two ¹³C neighbors. The magnitude of the one-bond ¹³C-¹³C coupling constants (¹J(C,C)) provides definitive evidence of the covalent linkages between the labeled carbon atoms, thus confirming the integrity of the carbon backbone.

Two-dimensional (2D) NMR experiments, such as the ¹³C-¹³C COSY (Correlation Spectroscopy), are invaluable for unambiguously assigning the resonances and confirming the connectivity of the carbon skeleton. In a ¹³C-¹³C COSY spectrum, cross-peaks are observed between signals of directly bonded carbon atoms, providing a complete map of the carbon framework. This technique is instrumental in verifying that the ¹³C isotopes have been incorporated into the expected gluconate structure.

The chemical shifts in the ¹³C NMR spectrum of Sodium D-Gluconate-¹³C₆ are expected to be very similar to those of the unlabeled compound, as the isotopic substitution has a negligible effect on the electronic environment of the carbon nuclei.

Interactive Data Table: Expected ¹³C NMR Spectral Data for Sodium D-Gluconate-¹³C₆

Carbon PositionExpected Chemical Shift (ppm)Expected Splitting Pattern (due to ¹J(C,C))
C1 (Carboxylate)~176-180Doublet
C2~72-76Doublet of doublets
C3~73-77Doublet of doublets
C4~71-75Doublet of doublets
C5~70-74Doublet of doublets
C6~63-67Doublet

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. For isotopically labeled compounds, MS is essential for confirming the mass increase due to isotopic enrichment and for quantifying the level of incorporation.

In the mass spectrum of Sodium D-Gluconate-¹³C₆, the molecular ion peak will be shifted by +6 mass units compared to the unlabeled compound, reflecting the replacement of six ¹²C atoms (atomic mass ≈ 12.000 amu) with six ¹³C atoms (atomic mass ≈ 13.003 amu). High-resolution mass spectrometry can precisely measure this mass difference, providing unequivocal evidence of successful uniform labeling.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. The fragmentation of the ¹³C₆-gluconate ion will yield fragment ions that are also shifted in mass compared to the fragments of the unlabeled gluconate. This analysis helps to confirm that the ¹³C isotopes are distributed throughout the entire carbon backbone. For instance, the fragmentation of the gluconate ion often involves the loss of small neutral molecules like H₂O and CO₂. In the case of ¹³C₆-gluconate, the loss of ¹³CO₂ would result in a characteristic mass loss. A detailed investigation of the fragmentation pathways of D-glucose, a closely related molecule, has shown a complex pattern of dissociation, which can be extrapolated to predict the fragmentation of gluconate. nih.gov

The isotopic purity of Sodium D-Gluconate-¹³C₆ can also be determined from the mass spectrum by analyzing the relative intensities of the mass isotopomer peaks. For a sample with high isotopic enrichment, the peak corresponding to the fully labeled molecule (M+6) will be the most abundant. The presence of smaller peaks at M+5, M+4, etc., can be used to quantify the percentage of molecules that are not fully labeled.

Interactive Data Table: Expected Mass Spectrometry Data for Sodium D-Gluconate-¹³C₆

IonUnlabeled m/z¹³C₆ Labeled m/zExpected Mass ShiftKey Fragment IonsExpected Fragment m/z
[Gluconate]⁻195.05201.07+6.02[Gluconate - H₂O]⁻183.06
[Gluconate - CO₂]⁻157.07
[Gluconate - C₂H₄O₂]⁻141.05

Advanced Analytical Methodologies for Sodium D Gluconate 13c6 Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Tracer Studies

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of atomic nuclei. In the context of 13C tracer studies, NMR is particularly valuable for its ability to provide positional information of the 13C isotope within a molecule, allowing for the determination of isotopomer distribution.

One-Dimensional 13C NMR for Carbon Position Assignment and Quantification

One-dimensional (1D) 13C NMR spectroscopy is a fundamental technique for the analysis of Sodium D-Gluconate-13C6 and its metabolic products. Due to the large chemical shift dispersion of 13C nuclei, typically spanning a range of 0-220 ppm, the signals for each carbon atom in a molecule like gluconate are well-resolved, providing a distinct peak for each carbon position. bhu.ac.incompoundchem.com This allows for the unambiguous assignment of each carbon in the gluconate backbone.

The chemical shifts of the carbon atoms in D-gluconate are influenced by their local chemical environment. The carboxyl carbon (C1) typically resonates at the downfield end of the spectrum, while the carbons of the polyol chain (C2-C6) have characteristic shifts in the alcohol region of the spectrum. researchgate.net

Table 1: Typical 13C NMR Chemical Shift Ranges for Carbon Positions in D-Gluconate

Carbon PositionTypical Chemical Shift (ppm)
C1 (Carboxyl)175-185
C270-80
C370-80
C470-80
C570-80
C660-70

Note: Exact chemical shifts can vary depending on solvent, pH, and temperature.

Two-Dimensional NMR Techniques for Carbon-Carbon and Carbon-Proton Connectivity Analysis

Two-dimensional (2D) NMR techniques provide more detailed structural information by correlating signals from different nuclei, which is invaluable for confirming the identity of metabolites and tracing the path of the 13C label.

Heteronuclear Single Quantum Coherence (HSQC): The 1H-13C HSQC experiment is a powerful tool for establishing direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov In the context of this compound, this technique can be used to assign the proton signals corresponding to each carbon position in the gluconate backbone. Each CH group in the molecule will produce a cross-peak in the 2D spectrum, with coordinates corresponding to the chemical shifts of the proton and the directly bonded 13C nucleus.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is used to identify longer-range correlations, typically over two or three bonds, between protons and carbons. nih.govyoutube.com This is particularly useful for establishing the connectivity between different parts of a molecule, including through quaternary carbons (carbons with no attached protons) and heteroatoms. For this compound and its metabolites, HMBC can be used to confirm the carbon skeleton by observing correlations between a proton on one carbon and a neighboring carbon atom.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): For uniformly 13C-labeled compounds, the 2D INADEQUATE experiment can be used to directly observe one-bond carbon-carbon correlations. ucl.ac.uk This provides an unambiguous method for tracing the carbon backbone of a molecule and determining the connectivity of the 13C labels.

These 2D NMR techniques, often used in combination, provide a comprehensive picture of the molecular structure and the flow of 13C atoms from this compound into various metabolic products.

Quantitative NMR for Determination of Isotopic Abundance and Isotopomer Distributions

Quantitative NMR (qNMR) methods can be employed to accurately determine the abundance of 13C at specific positions and to analyze the distribution of different isotopomers (molecules that differ only in the isotopic composition of their atoms). ismrm.org The relative intensities of the signals in a 13C NMR spectrum, under appropriate experimental conditions, are directly proportional to the number of nuclei contributing to each signal.

By analyzing the fine structure of the 13C signals, which can be split by coupling to adjacent 13C nuclei in highly enriched samples, it is possible to quantify the relative abundance of different isotopomers. nih.gov For example, the presence of doublets in a 13C spectrum indicates adjacent 13C atoms. The analysis of these coupling patterns provides detailed information about which metabolic pathways are active.

In Situ / In Vitro NMR Applications for Real-Time Metabolic Monitoring

A significant advantage of NMR spectroscopy is its non-invasive nature, which allows for the real-time monitoring of metabolic processes in living cells or tissues (in situ) or in controlled experimental systems (in vitro). nih.govmdpi.com By introducing this compound into a biological system within an NMR spectrometer, it is possible to observe the disappearance of the gluconate signals and the appearance of signals from its metabolic products over time.

This approach provides dynamic information about metabolic fluxes and pathway activities. mdpi.com For instance, the rate of incorporation of the 13C label from gluconate into downstream metabolites of the pentose (B10789219) phosphate (B84403) pathway or other interconnected pathways can be directly measured. nih.gov These real-time monitoring experiments are crucial for understanding how metabolic networks respond to various stimuli or perturbations.

Mass Spectrometry (MS) for Isotope Ratio Analysis and Metabolite Profiling

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In 13C tracer studies, MS is used to determine the incorporation of 13C into metabolites by analyzing the mass isotopomer distribution of the target molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Derivatized Metabolites

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov For the analysis of non-volatile metabolites like Sodium D-Gluconate and its downstream products, a chemical derivatization step is necessary to increase their volatility. youtube.com

Derivatization: A common derivatization method for organic acids and sugars is silylation, where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group. unina.ityoutube.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.govrestek.com A two-step derivatization process involving methoximation followed by silylation can also be employed to stabilize keto- and aldehyde groups and prevent the formation of multiple derivatives. youtube.com

Analysis: The derivatized sample is then injected into the gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

The incorporation of 13C from this compound into a metabolite will result in an increase in its molecular weight. By analyzing the mass isotopomer distribution of the molecular ion or specific fragment ions, the degree of 13C enrichment can be quantified. mdpi.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Gluconate and Related Metabolites

ReagentAbbreviationFunctional Groups Targeted
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl, Carboxyl
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl, Carboxyl
Methoxyamine hydrochlorideMeOxKeto, Aldehyde

This detailed analysis of mass isotopomer distributions provides valuable data for metabolic flux analysis, complementing the positional information obtained from NMR spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar and Non-Volatile Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for analyzing polar and non-volatile metabolites derived from this compound tracing experiments. Its high sensitivity and specificity make it ideal for separating and identifying a wide range of compounds from complex biological matrices. nih.govacs.org In the context of gluconate tracing, LC-MS allows for the direct measurement of 13C labeling in primary metabolites. nih.gov

The separation of polar compounds like gluconic acid and its downstream metabolites can be efficiently achieved using ion-pair chromatography coupled with LC-MS. sigmaaldrich.com This approach is crucial because many central carbon metabolism intermediates, such as phosphorylated sugars and organic acids, are highly polar and not amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without derivatization. unt.eduresearchgate.net LC-MS methods have been developed to quantify 13C-labeling in sugars and other intermediates of glycolysis and the pentose phosphate pathway (PPP), pathways directly linked to gluconate metabolism. researchgate.netnih.gov For instance, a study on Penicillium chrysogenum utilized LC-MS to determine the mass isotopomer distributions of intracellular metabolites after feeding the cells with [U-13C]gluconate to accurately measure the PPP split ratio. nih.gov

The versatility of LC-MS is demonstrated by its application across various biological systems, from microorganisms to plant and mammalian cells, to track the fate of 13C-labeled substrates. nih.govspringernature.com The combination of Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry further enhances the separation efficiency and accuracy of metabolite identification. acs.orgresearchgate.net

High-Resolution Mass Spectrometry for Precise Isotopomer Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, is essential for the precise analysis of mass isotopomer distributions (MIDs) in metabolites labeled with 13C from this compound. nih.gov HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, provide the mass accuracy and resolution required to distinguish between different isotopologues—molecules that differ only in their isotopic composition. acs.orgoup.comnih.gov

This precision is critical for several reasons:

Accurate Formula Determination : HRMS helps in the unambiguous identification of metabolites by providing exact mass measurements, which significantly reduces the number of possible elemental formulas for a given ion. acs.orgnih.gov

Resolving Isobaric Interferences : It can differentiate between 13C-labeled metabolites and other naturally occurring isotopes or co-eluting compounds with very similar masses. nih.gov

Correcting for Natural Abundance : Accurate MIDs are necessary to correct for the natural abundance of 13C (approximately 1.1%), ensuring that the measured label incorporation is solely from the tracer. nih.gov

A deep labeling method combining a highly 13C-enriched culture medium with LC-HRMS allows for large-scale profiling of metabolic activities, where active pathways are identified from the observed 13C mass isotopomers of numerous metabolites. nih.gov The use of a fully 13C-labeled metabolome as an internal standard in combination with UPLC-FT-ICR-MS has been shown to improve compound annotation and relative quantification in untargeted metabolomics. acs.org

Table 1: Comparison of Mass Spectrometry Techniques for 13C Isotopomer Analysis
TechniquePrimary AdvantageApplication in 13C TracingReference
LC-MSSeparation of polar/non-volatile metabolitesDirect measurement of labeling in aqueous intermediates like organic acids and sugar phosphates. nih.govnih.gov
HRMS (e.g., Orbitrap, FT-ICR)High mass accuracy and resolutionPrecise determination of mass isotopomer distributions (MIDs) and accurate metabolite formula identification. acs.orgnih.gov
Tandem MS (MS/MS)Structural elucidation and fragmentation analysisDetermining the position of 13C labels within a molecule to resolve pathway ambiguities. nih.govmit.eduresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Pathway Deconvolution

Tandem Mass Spectrometry (MS/MS or MS²) provides an additional layer of information crucial for structural elucidation and resolving metabolic pathway ambiguities in tracing studies with this compound. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govmit.edu

This fragmentation pattern is highly specific to the molecule's structure. When a metabolite is labeled with 13C, the mass of the precursor ion and its fragments will shift depending on which parts of the molecule contain the heavy isotope. By analyzing these shifts, researchers can determine the specific location of the 13C atoms within the metabolite's carbon skeleton. mit.eduresearchgate.net This positional isotopomer information is invaluable for distinguishing between alternative metabolic pathways that may produce the same metabolite but with a different labeling pattern. mit.edu

For example, MS/MS can differentiate between the oxidative and non-oxidative branches of the pentose phosphate pathway by tracking the specific carbons of gluconate as they are incorporated into downstream metabolites like ribose-5-phosphate (B1218738). While a full mass scan can determine the number of 13C atoms in a molecule, MS/MS can reveal their position, offering a much higher resolution view of metabolic flux. researchgate.net This technique has been shown to significantly improve the analysis of metabolic fluxes compared to full-scan mass spectrometry alone. researchgate.net

Hybrid Analytical Platforms and Integrated Omics Data Analysis

To gain a more holistic understanding of cellular metabolism, data from this compound tracing is increasingly being analyzed using hybrid analytical platforms and integrated with other "omics" datasets. This systems-level approach connects metabolic fluxes with the underlying regulatory networks.

Hyphenated Techniques (e.g., LC-NMR, GC-NMR) for Comprehensive Metabolic Information

Hyphenated techniques, which couple a separation method with a spectroscopic method, offer complementary information for metabolic analysis. While mass spectrometry excels at sensitivity and detecting a large number of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, including the precise intramolecular position of 13C labels, without the need for fragmentation. nih.govcreative-proteomics.comfrontiersin.org

LC-NMR and GC-NMR : Coupling liquid or gas chromatography directly to an NMR spectrometer allows for the analysis of individual compounds within a complex mixture. This can be particularly powerful in 13C tracing studies, as 2D NMR experiments like [13C, 1H] correlation maps can unambiguously identify labeled positions. creative-proteomics.comfrontiersin.org

Complementary Information : While MS measures mass-to-charge ratios to determine isotopologue distribution, NMR measures the nuclear spin properties of 13C atoms, providing direct evidence of which carbons are labeled. nih.govoipub.com This makes NMR a powerful tool for resolving isotopomers (molecules with the same number of labels but at different positions). mit.edu

Although less sensitive than MS, NMR is non-destructive and highly quantitative, making the combination of MS and NMR a powerful approach for validating metabolic models and gaining comprehensive insight into flux distribution. frontiersin.orgnih.gov

Optimized Sample Preparation Protocols for Isotopic Analysis

The accuracy and reliability of isotopic analysis using this compound are highly dependent on the sample preparation protocol. The primary goal is to effectively quench metabolic activity to halt any further enzymatic reactions and to efficiently extract the metabolites of interest without introducing isotopic fractionation or contamination. nih.gov

A typical workflow for cellular samples involves several key steps:

Culture and Labeling : Cells are cultured in a medium where a standard carbon source is replaced with this compound. The duration of labeling is critical and depends on the time required for the pathways of interest to reach an isotopic steady state. ucla.edu

Quenching : Metabolic activity must be stopped instantaneously to capture an accurate snapshot of the metabolome. This is commonly achieved by rapidly exposing the cells to a cold solvent, such as cold methanol or a methanol/water mixture. ucla.edu

Extraction : Metabolites are extracted from the cells, often using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar metabolites (like gluconate and its derivatives) from nonpolar lipids. uab.edu

Derivatization (for GC-MS) : For analysis by GC-MS, volatile derivatives of the metabolites must be created. This step is not typically required for LC-MS analysis of polar compounds. nih.gov

Analysis : The extracted samples are then analyzed by MS or NMR to determine the mass isotopomer distributions of the target metabolites. nih.gov

It is crucial to include proper controls, such as samples from cells grown on unlabeled media, to correct for the natural abundance of 13C and to validate the accuracy of the mass spectrometry method. nih.gov

Table 2: Key Steps in Sample Preparation for 13C Tracing Studies
StepObjectiveCommon MethodCritical ConsiderationReference
LabelingIncorporate 13C from the tracer into metabolites.Cell culture with medium containing this compound.Duration must be sufficient to reach isotopic steady state for the pathway of interest. ucla.edu
QuenchingInstantly stop all enzymatic reactions.Rapid addition of cold solvent (e.g., -80°C 80% methanol).Must be fast and effective to prevent metabolic changes post-harvest. ucla.edu
ExtractionIsolate metabolites from the cellular matrix.Biphasic solvent systems (e.g., methanol/chloroform/water).Solvent choice must be optimized for the metabolites of interest to ensure high recovery. uab.edu
AnalysisMeasure 13C incorporation and distribution.LC-MS, GC-MS, NMR.Instrumental method must be optimized for resolution, sensitivity, and accuracy. nih.gov

Quenching and Extraction Procedures for Intracellular Metabolites

Quenching is a critical first step in metabolomics to halt enzymatic activity and preserve the metabolic profile of the cell at a specific moment. researchgate.nettudelft.nl This process is immediately followed by extraction to isolate the intracellular metabolites for analysis. The choice of quenching and extraction method is pivotal for accurate quantification of ¹³C-labeled metabolites derived from this compound.

Effective quenching rapidly inactivates enzymes, typically by a sudden temperature drop or exposure to organic solvents, thus preventing further metabolic conversion of labeled compounds. tudelft.nlacs.org The ideal quenching solvent should instantly stop metabolic activity without causing cell membrane damage and subsequent leakage of intracellular metabolites. creative-proteomics.com Similarly, the extraction procedure must efficiently lyse cells and solubilize a broad range of metabolites while minimizing their degradation. tudelft.nl

Several methods have been developed and evaluated for their efficacy in quenching metabolic activity and extracting intracellular metabolites. These methodologies often involve the use of cold solvents or liquid nitrogen to achieve rapid cooling. acs.orgresearchgate.net The selection of an appropriate method depends on the specific organism or cell type and the analytical platform being used. nih.govvanderbilt.edu For instance, cold methanol quenching has been noted to potentially induce metabolite leakage in bacteria due to cold shock. tudelft.nl

A systematic evaluation of various quenching and extraction combinations is often necessary to establish an optimal protocol for a given experimental system. nih.gov For example, a study on HeLa cells found that quenching with liquid nitrogen followed by extraction with 50% acetonitrile was the most effective method for preserving intracellular metabolites with minimal loss. nih.gov Another common approach involves a two-step extraction with boiling ethanol after quenching to ensure complete recovery of metabolites.

Below is a table summarizing common quenching and extraction procedures used in stable isotope tracing studies.

Interactive Data Table: Quenching and Extraction Procedures for Intracellular Metabolites

Procedure Quenching Agent Temperature Extraction Solvent(s) Key Considerations References
Cold Solvent Quenching60% Methanol-40°C to -20°CBoiling 75% EthanolCan cause metabolite leakage in some microorganisms. researchgate.netnih.gov
Acetonitrile-40°C50% AcetonitrileEffective for adherent cells. acs.orgnih.gov
Cryogenic QuenchingLiquid Nitrogen-196°CMethanol/Chloroform/WaterRapidly halts metabolism; minimizes enzymatic activity. acs.orgresearchgate.netnih.gov
Cold Isotonic SolutionCold Saline (0.9% NaCl)0°CMethanol/WaterAims to maintain cellular integrity and prevent leakage. acs.orgcreative-proteomics.com
Fast Filtration & On-Filter QuenchingLiquid Nitrogen-196°CBoiling EthanolReduces sampling time and minimizes metabolite leakage.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govsemanticscholar.org In the context of tracing this compound, derivatization enhances the analytical performance by improving the volatility, thermal stability, and chromatographic separation of labeled metabolites, as well as increasing their ionization efficiency for mass spectrometric detection. tandfonline.comnih.gov

For GC-MS analysis, which is a common technique for analyzing ¹³C-labeling patterns in central carbon metabolism, derivatization is often a prerequisite for non-volatile metabolites like organic acids, amino acids, and sugar phosphates. nih.govresearchgate.net The most common derivatization methods for GC-MS are silylation, acylation, and alkylation. libretexts.org Silylation, for example, involves replacing active hydrogens on functional groups with a trimethylsilyl (TMS) group, thereby increasing the volatility of the metabolite. semanticscholar.orgresearchgate.net Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov

In LC-MS-based metabolomics, derivatization can be employed to improve the retention of polar metabolites on reversed-phase columns and enhance their ionization efficiency. tandfonline.comrsc.org This is particularly useful for compounds that exhibit poor ionization in their native form. Chemical isotope labeling (CIL) is a strategy where a derivatizing reagent containing a stable isotope tag is used. This allows for accurate quantification by creating an internal standard for each analyte. meliomics.com For instance, dansylhydrazine can be used to label carbonyl-containing metabolites, significantly increasing their signal intensity in MS analysis. acs.org The introduction of a chemical tag can also improve the fragmentation pattern of a molecule, aiding in its identification and quantification. researchgate.net

The choice of derivatization strategy depends on the functional groups present in the metabolites of interest and the analytical platform being used. nih.gov The reaction conditions, such as temperature and time, must be optimized to ensure complete and reproducible derivatization. nih.gov

The following table outlines various derivatization strategies and their applications in enhancing the analysis of metabolites.

Interactive Data Table: Derivatization Strategies for Enhanced Analytical Performance

Strategy Reagent(s) Target Functional Groups Analytical Platform Enhancement References
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-OH, -NH, -SH, -COOHGC-MSIncreases volatility and thermal stability. nih.govresearchgate.net
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)-OH, -NH, -SH, -COOHGC-MSForms stable derivatives with characteristic fragmentation. science.gov
AcylationAcyl chlorides, Chloroformates-OH, -NH, -SHGC-MSImproves volatility and chromatographic properties. semanticscholar.org
AlkylationPentafluorobenzyl bromide (PFB-Br)Carboxylic acids, Alcohols, ThiolsGC-MSEnhances electron capture detection. libretexts.org
Carbonyl LabelingDansylhydrazine (DnsHz)Carbonyls (aldehydes, ketones)LC-MSIncreases ionization efficiency and hydrophobicity. acs.org
Amine & Phenol LabelingBenzoyl chlorideAmines, PhenolsLC-MSImproves chromatographic retention and MS response. libretexts.org
Isotope Labelingd0/d5-OPEPICarboxylic acids, AlcoholsLC-MSCreates internal standards for accurate quantification and enhances MS response. acs.org

Applications of Sodium D Gluconate 13c6 in Metabolic Flux Analysis Mfa

Theoretical Frameworks of Metabolic Flux Analysis with 13C Tracers

The quantitative power of MFA stems from a robust mathematical framework that integrates isotopic labeling data with the known stoichiometry of metabolic networks. nih.gov By introducing a 13C-labeled substrate and measuring the resulting isotopic patterns in downstream metabolites, researchers can deduce the relative contributions of different pathways to the production of a particular compound. frontiersin.org

At the heart of 13C-MFA are two sets of balance equations. Stoichiometric balance equations are based on the principle of mass conservation, stating that for any intracellular metabolite at a metabolic steady state, the rate of its production must equal the rate of its consumption. These equations form a system of linear constraints on the metabolic fluxes.

Isotopomer balance equations provide the additional constraints needed to resolve fluxes with high precision. An isotopomer is a molecule with a specific pattern of isotopic labeling. When a cell metabolizes Sodium D-Gluconate-13C6, the six 13C atoms are transferred and rearranged by enzymatic reactions, creating unique isotopomer distributions in downstream metabolites. nih.gov For each metabolite, a balance equation can be written for each of its isotopomers, stating that the rate of formation of that specific isotopomer from its precursors is equal to its rate of consumption. nih.gov These equations are typically nonlinear and link the measured isotopomer abundances to the unknown metabolic fluxes. nih.gov

The use of fully labeled [U-13C6]gluconate is particularly advantageous as it introduces a distinct, heavy-labeled molecule that can be readily traced as it enters central carbon metabolism, primarily via the pentose (B10789219) phosphate (B84403) pathway.

13C-MFA can be performed under two different assumptions regarding the isotopic state of the system:

Steady-State MFA (SS-MFA): This is the most common approach and assumes that the cells are in both a metabolic and isotopic steady state. This means that intracellular fluxes and metabolite concentrations are constant, and the isotopic labeling of all metabolites has reached a stable equilibrium. d-nb.info To achieve this, cells are typically cultured with the 13C-labeled substrate for a duration long enough to ensure that the isotopic composition of all metabolites is no longer changing. d-nb.info

Non-Steady-State MFA (INST-MFA): In some biological systems, reaching an isotopic steady state can be slow or impractical. INST-MFA addresses this by analyzing the transient labeling dynamics of intracellular metabolites over time, prior to reaching a steady state. nih.gov This method requires sampling at multiple time points and involves solving a system of differential equations that describe the change in isotopomer concentrations over time. A novel approach using a non-stationary gluconate tracer has been developed to circumvent the limitations of traditional MFA, such as the requirement for isotopic steady state or high computational demands. This method simplifies the mathematical modeling by focusing on a local metabolic network. frontiersin.org

Studies of Microbial Metabolism using 13C-Gluconate Tracing

This compound is an invaluable tracer for dissecting the central carbon metabolism of various microorganisms, particularly for pathways where gluconate is a key intermediate.

13C-Gluconate tracing has been instrumental in quantifying the flux through two critical catabolic pathways:

Pentose Phosphate Pathway (PPP): The PPP is a crucial pathway for generating NADPH, a key reductant for biosynthetic reactions and for combating oxidative stress, and for producing precursors for nucleotide synthesis. nih.gov Upon uptake, gluconate is phosphorylated to 6-phosphogluconate, a central metabolite of the PPP. By feeding cells a mixture of unlabeled glucose and [U-13C6]gluconate, researchers can directly and accurately measure the "split ratio," which is the proportion of glucose-6-phosphate that enters the oxidative branch of the PPP. nih.gov The distinct labeling patterns of metabolites downstream of the 6-phosphogluconate node allow for a precise calculation of this critical metabolic branch point. nih.gov Studies in Penicillium chrysogenum have shown this gluconate tracer method to be more accurate for determining the PPP split ratio than methods relying solely on labeled glucose. nih.gov

Entner-Doudoroff (ED) Pathway: The ED pathway is a primary route for glucose catabolism in many bacteria, particularly Gram-negative species. researchgate.net It involves the conversion of glucose to 6-phosphogluconate, which is then dehydrated and cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate. 13C-labeling experiments are essential for distinguishing the activity of the ED pathway from the more common Embden-Meyerhof-Parnas (EMP) pathway (glycolysis). nih.gov By analyzing the labeling patterns of proteinogenic amino acids derived from pyruvate (like alanine) and glyceraldehyde-3-phosphate (like serine), researchers can quantify the relative fluxes through the ED and EMP pathways. nih.gov Large-scale 13C flux profiling has revealed that the ED pathway is the dominant glycolytic strategy among many marine bacteria. nih.gov

The table below illustrates how the choice of 13C tracer can help differentiate between key metabolic pathways.

Metabolic PathwayKey Intermediate from TracerPrecursor for Amino Acid SynthesisExpected Labeling Pattern from [U-13C6]Gluconate
Pentose Phosphate Pathway 6-Phospho-[13C6]gluconateRibose-5-phosphate (B1218738) (for Histidine), Erythrose-4-phosphate (for Phenylalanine, Tyrosine, Tryptophan)Heavy labeling (multiple 13C atoms) in aromatic amino acids and histidine.
Entner-Doudoroff Pathway [1,2,3-13C3]Pyruvate & [1,2,3-13C3]Glyceraldehyde-3-phosphatePyruvate (for Alanine (B10760859), Valine, Leucine), 3-Phosphoglycerate (for Serine, Glycine (B1666218), Cysteine)Distinct labeling patterns in alanine (from pyruvate) and serine (from glyceraldehyde-3-phosphate).

The building blocks for biomass—amino acids, nucleotides, fatty acids, and sugars—are derived from a small number of precursor metabolites in the central carbon metabolism. nih.gov 13C-MFA with this compound allows researchers to trace the flow of carbon from gluconate into these anabolic pathways. By measuring the isotopomer distributions in protein-bound amino acids or RNA-bound ribose, it is possible to quantify the fluxes that are channeled towards biomass synthesis. researchgate.net For example, the labeling pattern of ribose, a key component of nucleotides, directly reflects the activity of the pentose phosphate pathway, which is fed by gluconate. researchgate.net Similarly, the labeling of amino acids like serine and glycine can reveal the flux originating from glyceraldehyde-3-phosphate, a product of both the PPP and ED pathways. nih.gov

A primary goal of metabolic engineering is to rationally design microbial strains for the overproduction of valuable chemicals, such as biofuels and pharmaceuticals. nih.gov 13C-MFA is a critical diagnostic tool in this process, providing a quantitative map of metabolic fluxes that can identify bottlenecks in production pathways and suggest targets for genetic modification. nih.govresearchgate.net

By using this compound, engineers can precisely measure the flux being diverted towards a desired product versus competing pathways. For instance, if a bioproduct is synthesized from a precursor derived from the PPP, 13C-gluconate tracing can quantify the efficiency of carbon channeling through this pathway. researchgate.net If the flux is found to be insufficient, genetic modifications—such as overexpressing key enzymes in the PPP or deleting enzymes in competing pathways—can be implemented. A subsequent 13C-MFA study on the engineered strain can then verify the success of the modifications and quantify the resulting redirection of metabolic flux towards the target product. researchgate.net This iterative cycle of "measure, model, modify" is a powerful strategy for optimizing microbial cell factories for enhanced bioproduction. nih.gov

The following table presents hypothetical data from a metabolic engineering study aimed at increasing the production of an aromatic amino acid precursor, which is derived from the Pentose Phosphate Pathway.

StrainGlucose Uptake Rate (mmol/gDCW/h)Flux into PPP (% of Glucose Uptake)Flux to Aromatic Amino Acid Precursor (mmol/gDCW/h)Product Titer (g/L)
Wild Type 10.030%0.51.2
Engineered Strain 10.255%1.53.5

Data is illustrative and based on principles of metabolic engineering guided by 13C-MFA.

Applications in Mammalian Cell Culture Metabolism (Non-Clinical)

In the realm of non-clinical mammalian cell culture, understanding metabolic rewiring is crucial, especially in fields like cancer research and biopharmaceutical production using cell lines such as Chinese Hamster Ovary (CHO) cells. Although studies specifically employing this compound in these systems are not as extensively documented as those using labeled glucose, the principles of MFA and the metabolic position of gluconate allow for insightful applications.

Gluconate Metabolism in Specific Cell Lines (e.g., Cancer Cell Lines, CHO Cells)

Cancer cells are known for their altered metabolism, often characterized by the Warburg effect, where there is a high rate of glycolysis followed by lactic acid fermentation even in the presence of oxygen. nih.gov Metabolic flux analysis using 13C-labeled substrates is a primary technique to quantify the intracellular fluxes in these cells. nih.gov While [U-13C6]-glucose is a common tracer to study metabolic reprogramming in cancer, the direct administration of this compound can provide more specific information on the activity of the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis, both of which are vital for rapidly proliferating cancer cells.

In the context of CHO cells, the primary workhorses for producing monoclonal antibodies, metabolic efficiency is paramount. nih.govvanderbilt.edu MFA studies have revealed significant rewiring of intracellular metabolism during different growth phases. nih.gov For instance, the transition from exponential growth to a stationary phase involves changes in glycolysis, the pentose phosphate pathway, and anaplerosis. nih.gov While existing studies predominantly use labeled glucose, introducing this compound could offer a more direct measurement of the flux into the PPP, a pathway that is also linked to the production of therapeutic proteins.

Table 1: Potential Applications of this compound in Mammalian Cell Lines

Cell Line TypePotential Research Focus with this compoundExpected Insights
Cancer Cell Lines Quantifying the flux through the oxidative and non-oxidative branches of the Pentose Phosphate Pathway.Understanding the reliance of cancer cells on the PPP for NADPH production (for antioxidant defense and reductive biosynthesis) and ribose-5-phosphate for nucleotide synthesis.
CHO Cells Assessing the metabolic burden of recombinant protein production on the Pentose Phosphate Pathway.Optimizing media and feeding strategies to ensure sufficient NADPH and precursor supply for both cell growth and high-yield protein synthesis.
Immune Cells Investigating metabolic reprogramming during immune cell activation.Elucidating the role of the PPP in providing the necessary building blocks and reducing equivalents for immune cell proliferation and function.

Interplay of Gluconate with Glycolysis, Pentose Phosphate Pathway, and TCA Cycle

This compound is an excellent tracer for elucidating the dynamics between the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle. Once taken up by the cell, gluconate is phosphorylated to 6-phosphogluconate, a key intermediate of the oxidative branch of the PPP.

By tracing the distribution of the 13C label from gluconate, researchers can quantify the "split ratio" – the proportion of glucose-6-phosphate that enters the PPP versus glycolysis. This is a critical metabolic branch point that dictates the cell's biosynthetic and redox capacity. The labeled carbon atoms can be tracked as they are either decarboxylated in the oxidative PPP (releasing 13CO2) or re-enter glycolysis as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. Subsequently, these labeled intermediates can enter the TCA cycle, allowing for the measurement of anaplerotic and cataplerotic fluxes.

Table 2: Tracking 13C from this compound through Central Carbon Metabolism

Metabolic PathwayKey Labeled MetabolitesInformation Gained
Pentose Phosphate Pathway (Oxidative) 6-Phospho-D-gluconate-13C6, D-Ribulose 5-phosphate-13C5Direct measure of flux into the PPP.
Pentose Phosphate Pathway (Non-Oxidative) D-Ribose 5-phosphate-13C5, D-Sedoheptulose 7-phosphate-13C5, D-Erythrose 4-phosphate-13C4Elucidation of carbon shuffling and precursor biosynthesis.
Glycolysis D-Fructose 6-phosphate-13Cx, D-Glyceraldehyde 3-phosphate-13Cx, Pyruvate-13CxQuantifying the return flux from the PPP to glycolysis.
TCA Cycle Citrate-13Cx, α-Ketoglutarate-13Cx, Succinate-13Cx, Malate-13CxAssessing the contribution of PPP-derived carbons to the TCA cycle and anaplerosis.

Investigating Substrate Preference and Metabolic Reprogramming in Cellular Models

The flexibility of cellular metabolism allows cells to adapt to different nutrient environments. By co-feeding cells with unlabeled glucose and this compound, it is possible to investigate substrate preference. The relative incorporation of 13C into downstream metabolites would indicate the extent to which gluconate can serve as a carbon source in the presence of glucose.

This approach is particularly relevant for studying metabolic reprogramming, a hallmark of both cancer and cellular adaptation to stress or changes in culture conditions. For example, some cancer cells may upregulate gluconate uptake and utilization to fuel the PPP, thereby gaining a survival advantage. By tracing the fate of 13C from gluconate, researchers can uncover such adaptive mechanisms and identify potential therapeutic targets.

Applications in Plant and Algal Metabolic Research

In plant and algal systems, photosynthesis is the primary mode of carbon fixation. However, heterotrophic and mixotrophic metabolism also play crucial roles. While 13CO2 is the most common tracer for studying photosynthetic fluxes, this compound can be a valuable tool for investigating specific aspects of carbon metabolism, particularly in non-photosynthetic tissues or under heterotrophic growth conditions.

Isotopically non-stationary 13C flux analysis (INST-MFA) has been successfully applied to map photoautotrophic fluxes in terrestrial plants like Arabidopsis thaliana using 13CO2. nih.gov Similar techniques using 13CO2 have also been developed for algal cultures to resolve fluxes across photosynthetic and central carbon metabolism pathways. nih.gov

The application of this compound in these systems could provide complementary information. For instance, in studying the metabolism of root tissues, which rely on imported carbon, labeled gluconate could trace the activity of the PPP and its connection to other pathways. In microalgae grown heterotrophically on organic carbon sources, this compound could be used to dissect the pathways of carbon assimilation and energy production in the absence of light. Although specific studies extensively using 13C-gluconate in plants and algae are limited in the literature, the established methodologies for MFA in these organisms provide a robust framework for its future application.

Table 3: Potential Applications of this compound in Plant and Algal Research

OrganismResearch AreaPotential Use of this compound
Plants Root MetabolismTracing carbon allocation and PPP activity in non-photosynthetic tissues.
Plants Response to Biotic/Abiotic StressInvestigating the role of the PPP in providing reducing power for stress defense.
Microalgae Heterotrophic/Mixotrophic GrowthQuantifying carbon assimilation and flux distribution from an external organic carbon source.
Microalgae Biofuel ProductionOptimizing metabolic pathways for the production of lipids or other biofuels from organic feedstocks.

Biochemical Pathway Elucidation and Enzyme Mechanism Studies Using Sodium D Gluconate 13c6

Tracing Carbon Flow Through Specific Metabolic Junctions and Branch Points

Sodium D-Gluconate-13C6 is an invaluable tool for quantifying the flow of carbon through critical metabolic intersections, such as the branch point between glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). nih.gov Gluconate enters metabolism after the initial regulatory steps of glycolysis, being directly phosphorylated to 6-phosphogluconate, the entry metabolite of the PPP. nih.gov This characteristic allows researchers to isolate and precisely measure the flux through the PPP.

A key application is the determination of the PPP split ratio, which defines the proportion of glucose catabolism that proceeds through the PPP versus glycolysis. nih.govasm.org In a common experimental setup, cells are cultured with a mixture of unlabeled glucose and a small, tracer amount of this compound ([U-13C]gluconate). nih.gov Mass spectrometry is then used to measure the mass isotopomer distributions of key metabolites. The appearance of a fully labeled (m+6) 6-phosphogluconate pool, distinct from the predominantly unlabeled glucose-6-phosphate pool, allows for the direct calculation of the flux from gluconate into the PPP. nih.gov

One study in Penicillium chrysogenum utilized this "gluconate tracer method" to accurately determine the PPP split ratio. The results were compared with a more traditional 13C-based MFA using labeled glucose, demonstrating the precision of the direct gluconate tracing approach. nih.govasm.org The sensitivity analysis showed that the confidence interval for the PPP split ratio was significantly smaller with the gluconate tracer method. nih.govasm.org

OrganismMethodGrowth Rate (h⁻¹)PPP Split Ratio (%)95% Confidence IntervalReference
P. chrysogenumGluconate Tracer Method0.0251.846.0 - 56.5 nih.govasm.org
P. chrysogenum13C-based MFA (Glucose Tracer)0.0251.140.0 - 63.5 nih.govasm.org

This table presents a comparison of the Pentose Phosphate Pathway (PPP) split ratio in Penicillium chrysogenum as determined by two different 13C labeling methods. The data highlights the higher precision of the gluconate tracer method.

This direct tracing avoids the complexities of carbon redistribution in the non-oxidative PPP and reversible glycolytic reactions that can complicate analyses using labeled glucose, thereby providing a more accurate quantification of carbon flow at this crucial metabolic node. nih.govresearchgate.net

Investigating Substrate Specificity and Allosteric Regulation of Gluconate-Related Enzymes

Isotopic labeling can be a powerful tool for probing enzyme-substrate interactions and regulatory mechanisms. While this compound is primarily used for metabolic flux analysis, the principles of isotope tracing can be applied to study enzyme kinetics and regulation. For instance, competitive binding assays with labeled and unlabeled substrates could potentially reveal specificity.

However, the direct use of this compound to investigate the substrate specificity or allosteric regulation of gluconate-related enzymes is not extensively documented in available research. Studies characterizing enzymes like human gluconokinase have determined substrate specificity through traditional biochemical assays, testing the enzyme's activity against a large panel of potential substrates rather than through isotopic tracing. escholarship.org

Allosteric regulation, where a molecule binds to an enzyme at a site other than the active site to modify its activity, is crucial for controlling metabolic flux. nih.govresearchgate.net While techniques like NMR spectroscopy and mass spectrometry are used to study the conformational and dynamic changes associated with allostery, specific studies employing this compound for this purpose are not prominent. nih.gov The investigation of allosteric mechanisms typically focuses on changes in protein dynamics and ligand binding affinities, which are often measured using methods other than direct substrate tracing.

Elucidating Reaction Mechanisms of Gluconate-Converting Enzymes

The fate of the labeled carbons from this compound provides direct evidence for the in-vivo catalytic mechanisms of enzymes involved in gluconate metabolism. By tracking the appearance of 13C atoms in downstream products, researchers can confirm reaction pathways and understand enzyme function within the cellular context.

The primary entry point of gluconate into central metabolism is its phosphorylation by gluconokinase to form 6-phosphogluconate. escholarship.org Tracer studies using this compound unequivocally demonstrate this enzymatic action. When the tracer is supplied to cells, the detection of 6-phosphogluconate with all six carbons labeled (an m+6 mass isotopomer) confirms the ATP-dependent transfer of a phosphate group onto the gluconate backbone, consistent with the known mechanism of gluconokinase. nih.gov

Gluconate dehydrogenases catalyze the oxidation of gluconate. For example, the conversion of glucose to gluconate can be catalyzed by glucose dehydrogenase. nih.gov If unlabeled glucose is co-fed with labeled gluconate, the presence or absence of unlabeled gluconate intracellularly can provide insights into the activity of such dehydrogenases, as discussed in the discovery of novel routes. nih.gov

This compound and other 13C tracers are instrumental in distinguishing the activity of the Entner-Doudoroff (ED) pathway from the Pentose Phosphate Pathway (PPP), as both can catabolize gluconate (via 6-phosphogluconate). nih.govfrontiersin.org

Pentose Phosphate Pathway (PPP): When 6-phosphogluconate derived from this compound enters the oxidative PPP, the enzyme 6-phosphogluconate dehydrogenase catalyzes its oxidative decarboxylation. This reaction removes the C1 carbon as 13CO2, producing a five-carbon sugar, ribulose-5-phosphate, containing five 13C atoms (m+5). The subsequent detection of metabolites with labeling patterns derived from this m+5 precursor confirms the activity of the PPP enzymes. nih.govnih.gov

Entner-Doudoroff (ED) Pathway: This pathway, prominent in many bacteria, utilizes a different set of enzymes. wikipedia.org6-phosphogluconate dehydratase converts 6-phosphogluconate into 2-keto-3-deoxy-6-phosphogluconate (KDPG). Subsequently, KDPG aldolase cleaves KDPG into one molecule of pyruvate (B1213749) and one molecule of glyceraldehyde-3-phosphate. nih.gov If this compound is the source, this mechanism results in a specific labeling pattern: the pyruvate molecule will contain carbons C1, C2, and C3 of the original gluconate, while glyceraldehyde-3-phosphate will contain carbons C4, C5, and C6. This distinct pattern in downstream metabolites, such as alanine (B10760859) (derived from pyruvate), is a clear signature of a functional ED pathway. nih.govasm.org

Studies in various microorganisms, including Ralstonia solanacearum and marine bacteria, have used 13C-labeled substrates to demonstrate the dominant role of the ED pathway for sugar catabolism, confirming the in-vivo action of its characteristic enzymes. nih.govasm.org

Discovery and Characterization of Novel Metabolic Routes Involving Gluconate

Isotope tracing experiments can lead to unexpected findings that reveal previously unknown metabolic activities or pathways. The high sensitivity of mass spectrometry can detect subtle shifts in labeling patterns that deviate from established models, providing clues to novel biochemistry. acs.orgbiorxiv.org

A compelling example arose from the study of P. chrysogenum using [U-13C]gluconate. nih.gov Researchers observed that the intracellular pool of gluconate was not 100% labeled as expected; instead, it contained a significant unlabeled (m+0) fraction of about 22%. This finding indicated that there was an unforeseen source of unlabeled gluconate being produced by the cell.

This led to the formulation of two primary hypotheses for this novel metabolic activity:

Dephosphorylation of 6-phosphogluconate: A phosphatase enzyme could be converting unlabeled 6-phosphogluconate (derived from the unlabeled glucose feed) back into gluconate.

Oxidation of glucose: An enzyme such as glucose oxidase or glucose dehydrogenase could be oxidizing unlabeled glucose from the medium to produce unlabeled gluconate.

ObservationExpected Labeling (Intracellular Gluconate)Actual Labeling (Intracellular Gluconate)ImplicationReference
Unexpected Isotopomer~99% m+6~78% m+6, ~22% m+0Discovery of a previously uncharacterized influx of unlabeled carbon into the gluconate pool. nih.gov

This table summarizes the unexpected finding during a [U-13C]gluconate tracing experiment in P. chrysogenum. The discrepancy between the expected and observed labeling patterns led to the investigation of novel metabolic routes.

Although the specific enzymes were not immediately identified, the isotope tracing data unambiguously revealed a hidden metabolic loop or pathway connected to gluconate metabolism. This demonstrates the power of using tracers like this compound not just to quantify known pathways but also to discover and characterize novel metabolic routes. nih.gov

Computational and Statistical Approaches for 13c Isotopic Data Interpretation

Software Tools for Metabolic Flux Analysis (e.g., INCA, 13C-FLUX)

A variety of specialized software tools have been developed to facilitate 13C-Metabolic Flux Analysis (13C-MFA). nih.gov These platforms automate the complex calculations required to estimate intracellular fluxes from isotopic labeling data.

INCA (Isotopomer Network Compartmental Analysis) is a powerful software package that can perform both steady-state and isotopically non-stationary metabolic flux analysis. nih.gov It provides a framework for the comprehensive analysis of metabolic networks using mass balances and elementary metabolite unit balances. nih.gov INCA is capable of handling data from both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy and can integrate measurements from both platforms. nih.gov The software can simulate and regress steady-state 13C NMR datasets and can also be used for dynamic labeling experiments. nih.gov

13CFLUX2 is a high-performance software suite designed for 13C-MFA. fz-juelich.de It utilizes a specialized XML language, FluxML, and efficient data structures to handle large-scale metabolic models. fz-juelich.de This tool supports multicore CPUs and compute clusters, enabling scalable investigations of complex biological systems. fz-juelich.de

FiatFlux is a user-friendly, MATLAB-based software package designed to make flux analysis more accessible to non-experts. nih.govnih.gov It features a two-module system: the first automatically calculates ratios of converging fluxes from GC-MS-detected 13C patterns in protein-bound amino acids, and the second calculates absolute intracellular fluxes using a 13C-constrained flux balancing procedure. nih.govnih.gov While preconfigured for experiments with [1-13C] and [U-13C]glucose, its open-source nature allows for adaptation to other 13C-substrates. nih.govresearchgate.net

METRAN , based on the Elementary Metabolite Units (EMU) modeling framework, is another software tool for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis. mit.edu

The following table provides a summary of some key software tools used in 13C-MFA:

Software ToolKey FeaturesPrimary Application
INCASteady-state and non-stationary MFA, integrates MS and NMR data. nih.govnih.govComprehensive flux analysis in various biological systems. nih.gov
13CFLUX2High-performance, scalable, supports large-scale models. fz-juelich.deAdvanced computational 13C-MFA workflows. fz-juelich.de
FiatFluxUser-friendly, MATLAB-based, modular analysis. nih.govnih.govAccessible flux analysis for non-specialists. nih.govnih.gov
METRANBased on the EMU framework, includes tracer experiment design. mit.eduFlux estimation and experimental design. mit.edu

Algorithms for Isotopomer Distribution Analysis

The core of 13C-MFA involves algorithms that can model and interpret the distribution of isotopomers—molecules that differ only in their isotopic composition. These algorithms are fundamental to relating the measured labeling patterns to the underlying metabolic fluxes.

A key concept in this area is that of Elementary Metabolite Units (EMU) . The EMU framework provides a novel way to model isotopic distributions, simplifying the complex system of isotopomer balances. nih.gov This approach has been instrumental in developing more efficient algorithms for flux analysis.

Isotopomer Mapping Matrices (IMMs) are used to describe the atom transitions in metabolic reactions. nih.gov These matrices allow for the systematic tracking of labeled atoms from substrates to products, forming the basis for the isotopomer balance equations. nih.gov The use of IMMs enables the formulation of all isotopomer mass balances as a set of nonlinear algebraic equations, with metabolic fluxes and isotopomer distribution vectors (IDVs) as the variables. nih.gov

The analysis of Mass Isotopomer Distributions (MIDs) , which are the fractional abundances of molecules with a certain number of heavy isotopes, is a common output of mass spectrometry experiments. ismrm.org Algorithms are employed to correct for the natural abundance of 13C and to deduce the underlying labeling patterns from the measured MIDs. nih.gov

The following table outlines some of the core algorithmic concepts in isotopomer distribution analysis:

Algorithmic ConceptDescriptionRole in 13C-MFA
Elementary Metabolite Units (EMU)A framework that simplifies the modeling of isotopic distributions by focusing on specific subsets of a metabolite's atoms. nih.govReduces the complexity of the isotopomer balance equations, leading to more efficient computations. nih.gov
Isotopomer Mapping Matrices (IMMs)Matrices that mathematically describe the transfer of atoms from reactants to products in biochemical reactions. nih.govForm the basis for constructing the isotopomer balance equations. nih.gov
Mass Isotopomer Distribution (MID) AnalysisThe analysis of the distribution of molecular masses of a metabolite due to isotopic labeling. ismrm.orgProvides the primary experimental data from mass spectrometry that is used to infer metabolic fluxes. ismrm.org

Statistical Validation of Flux Estimates and Parameter Estimation

The estimation of metabolic fluxes from isotopic data is a parameter estimation problem that requires rigorous statistical validation to ensure the reliability of the results. nih.gov

Because flux estimation is an inherently non-linear optimization problem, there is a risk of converging to a local, suboptimal solution. nih.gov A common practice to mitigate this is to perform the flux estimation multiple times with random initial values for the fluxes, which increases the likelihood of finding the global optimum. nih.gov

Flux uncertainty analysis is another critical component of statistical validation. nih.gov It is important to determine the confidence intervals for the estimated fluxes. nih.gov The parameter continuation technique is one method used to calculate these confidence intervals, which involves evaluating the profile of the sum of squared residuals (SSR) as a function of a single flux while optimizing the remaining fluxes. nih.gov A flux is considered non-observable if its 95% confidence interval is larger than the estimated flux value. nih.gov

The following table summarizes key statistical validation techniques in 13C-MFA:

TechniquePurposeMethodology
Goodness-of-fit TestTo assess whether the estimated fluxes provide a statistically acceptable fit to the experimental data. nih.govTypically involves a chi-squared (χ²) test comparing the weighted sum of squared residuals to a chi-squared distribution. diva-portal.org
Multiple OptimizationsTo increase the probability of finding the globally optimal flux distribution. nih.govThe flux estimation is repeated multiple times with different, randomly chosen initial flux values. nih.gov
Confidence Interval CalculationTo quantify the uncertainty associated with each estimated flux. nih.govMethods like parameter continuation are used to determine the range of flux values that are statistically consistent with the data. nih.govresearchgate.net

Network Reconstruction and Constraint-Based Modeling Integrated with Isotopic Data

The integration of 13C isotopic data with large-scale metabolic network reconstructions and constraint-based modeling approaches, such as Flux Balance Analysis (FBA), has significantly enhanced our ability to understand cellular metabolism. nih.govnih.gov

Isotopic labeling data provides strong constraints on the possible flux distributions within a metabolic network, which can eliminate the need for assuming an evolutionary optimization principle, such as the maximization of biomass production, which is often used in FBA. nih.gov This makes the resulting flux predictions more robust and less susceptible to errors in the genome-scale model reconstruction. nih.gov

A notable development in this area is the two-scale 13C Metabolic Flux Analysis (2S-13C MFA) . nih.gov This method combines the detailed flux information from 13C-MFA for the central carbon metabolism with the comprehensive scope of a genome-scale model for the peripheral metabolism. nih.gov It operates on the biologically relevant assumption that metabolic flux flows from the core to the peripheral metabolism and not in the reverse direction. nih.gov

By incorporating 13C labeling data, it is possible to obtain a more comprehensive picture of metabolite balancing and to make predictions for unmeasured extracellular fluxes that are constrained by the isotopic data. nih.gov This integrated approach allows for the validation of the metabolic model against experimental measurements and can help identify areas where the model may be inaccurate. nih.gov

Optimal Experimental Design (OED) for 13C Tracer Studies

The success of a 13C-MFA study is highly dependent on the design of the isotopic labeling experiment, particularly the choice of the 13C-labeled tracer. nih.govnih.gov Optimal Experimental Design (OED) aims to select tracers and experimental conditions that will yield the most precise and accurate flux estimates. nih.govfrontiersin.org

The choice of tracer determines which isotopomers of metabolites can be formed and influences the sensitivity of the isotopomer measurements to changes in fluxes. nih.gov For example, using [1,2-13C2]glucose has been shown to provide more precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway compared to the more commonly used [1-13C]glucose. nih.gov Similarly, [U-13C5]glutamine is often preferred for analyzing the tricarboxylic acid (TCA) cycle. nih.gov

Recent approaches to OED have moved beyond trial-and-error methods and now employ algorithms for the rational selection of tracers. nih.gov Genetic algorithms have been used to optimize mixtures of 13C-labeled substrates, such as glucose and glutamine, to minimize the confidence intervals of the estimated fluxes in a specific metabolic network. nih.gov

Multi-objective optimization is another powerful OED technique that allows for the simultaneous consideration of both the quality of the experimental data and the cost of the tracers. nih.gov This can lead to the identification of compromise experiments that provide high-quality data at a reduced cost. nih.gov

The following table highlights key aspects of Optimal Experimental Design for 13C tracer studies:

ConceptObjectiveApproach
Tracer SelectionTo choose a 13C-labeled substrate that maximizes the information content of the labeling data for the fluxes of interest. nih.govEvaluation of different tracers based on their ability to resolve specific pathways, such as using [1,2-13C2]glucose for glycolysis or [U-13C5]glutamine for the TCA cycle. nih.gov
Algorithmic OptimizationTo systematically identify the optimal tracer or mixture of tracers for a given metabolic network. nih.govUse of genetic algorithms or other optimization methods to search for tracer combinations that minimize flux confidence intervals. nih.gov
Multi-objective DesignTo balance the competing objectives of maximizing experimental quality and minimizing cost. nih.govEmploying multi-objective optimization to find cost-effective experimental designs that still provide high-precision flux estimates. nih.gov

Future Directions and Emerging Applications of Sodium D Gluconate 13c6 Research

Advancements in Isotopic Labeling Strategies and Targeted Compound Synthesis

The synthesis of isotopically labeled compounds is a cornerstone of metabolic research, providing the essential tools for tracing biochemical pathways. alfa-chemistry.com Recent progress in this field has focused on increasing efficiency, reducing costs, and enabling more precise, targeted labeling of complex molecules like Sodium D-Gluconate-13C6.

Traditionally, the synthesis of 13C-labeled compounds has been achieved through two main routes: chemical synthesis and biosynthetic methods. alfa-chemistry.com

Chemical Synthesis : This approach involves the strategic incorporation of simple, commercially available 13C-labeled precursors, such as 13C-carbon dioxide or 13C-cyanide, into a larger target molecule through a series of chemical reactions. alfa-chemistry.comnuvisan.com This method allows for precise control over the location of the isotopic label within the molecule.

Biosynthetic Methods : This technique utilizes microbial or plant systems to naturally incorporate 13C isotopes from a labeled substrate, like 13C-glucose, into a wide range of metabolites. alfa-chemistry.com This is particularly useful for producing uniformly labeled biomolecules. alfa-chemistry.com

Recent innovations are overcoming the limitations of these traditional methods, which can be costly and synthetically challenging. rsc.orgresearchgate.net A versatile and atom-economic approach involves using 13C elemental carbon as the starting material. rsc.org In this strategy, elemental 13C is used to synthesize calcium carbide (Ca¹³C₂), which is then converted to ¹³C₂-acetylene. rsc.orgresearchgate.net Acetylene serves as a universal building block for the efficient synthesis of a wide array of labeled organic molecules. rsc.orgresearchgate.net Other advanced techniques, such as late-stage functionalization and hydrogen isotope exchange (HIE), are also expanding the toolkit for creating complex labeled compounds, offering more versatile and efficient routes for their preparation. musechem.com These strategies are critical for the targeted synthesis of this compound, enabling researchers to design sophisticated tracer experiments to probe specific metabolic questions.

Integration with Advanced Imaging Techniques (e.g., Hyperpolarized NMR)

A significant challenge in metabolic research is the non-invasive, real-time visualization of metabolic fluxes within living systems. The integration of 13C-labeled compounds with advanced imaging techniques, particularly hyperpolarized Nuclear Magnetic Resonance (NMR), is a major leap forward in addressing this challenge. nih.govweizmann.ac.il

Standard 13C NMR spectroscopy suffers from low sensitivity due to the low natural abundance and small gyromagnetic ratio of the 13C nucleus, often requiring long acquisition times. nih.gov Hyperpolarization, a process that dramatically increases the nuclear spin polarization of a substrate prior to its injection, can enhance the NMR signal by 10,000 to 100,000-fold. youtube.com This massive signal boost allows for the real-time tracking of the labeled compound and its metabolic products in vivo. youtube.com

Research using hyperpolarized δ-[1-¹³C]gluconolactone, a closely related precursor to gluconate, has demonstrated the power of this technique for probing the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov In studies with isolated perfused mouse livers, the injection of hyperpolarized δ-[1-¹³C]gluconolactone led to the real-time detection of its metabolic conversion into downstream products, including 6-phospho-[1-¹³C]gluconate and hyperpolarized bicarbonate (H¹³CO₃⁻), the latter being a direct product of the oxidative PPP. nih.gov This provides a dynamic readout of flux through a key metabolic pathway. nih.gov The application of this technology with this compound holds immense potential for studying metabolic dysregulation in diseases like cancer. nih.govucsf.edu

Table 1: 13C NMR Resonances Observed Following Injection of Hyperpolarized δ-[1-13C]gluconolactone into Perfused Mouse Liver. nih.gov
MetaboliteChemical Shift (ppm)Metabolic Significance
6-phospho-δ-[1-13C]gluconolactone173.8Phosphorylated form of the injected probe
6-phospho-γ-[1-13C]gluconolactone177.0Isomer of the phosphorylated probe
6-phospho-[1-13C]gluconate178.6Product of gluconolactonase activity
H13CO3- (Bicarbonate)160.3Product of 6-phosphogluconate dehydrogenase, indicating oxidative PPP flux

High-Throughput Isotopic Profiling and Automated Data Analysis

The combination of stable isotope tracing with high-resolution mass spectrometry (MS) has enabled the field of metabolomics, which aims to quantitatively measure the complete set of small-molecule metabolites in a biological system. nih.gov When using tracers like this compound, these experiments generate vast and complex datasets, making manual analysis time-consuming and prone to error. nih.govresearchgate.net Consequently, a major focus of current research is the development of high-throughput methods and automated data analysis pipelines. researchgate.netnih.gov

Modern analytical platforms couple separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE) with high-resolution mass spectrometers, such as Orbitrap or Fourier transform-ion cyclotron resonance (FT-ICR) instruments. nih.govoup.com These technologies can detect thousands of chemical features in a single sample, and when combined with isotopic labeling, they can track the incorporation of 13C atoms across the metabolome. acs.org

To handle the analytical bottleneck, specialized software tools have been developed to automate the key steps of data processing. researchgate.netresearchgate.net These tools can automatically detect isotope patterns, correct for natural isotope abundance, assign chemical formulas, and quantify the extent of label incorporation. researchgate.netacs.org This automation is crucial for enabling the high-throughput metabolic flux analysis required in large-scale systems biology studies. researchgate.net

Table 2: Examples of Software Tools for Automated Analysis of Isotope Labeling Data.
Software ToolPrimary FunctionReference
iMS2FluxAutomates and standardizes data flow from mass spectrometry measurements to flux analysis programs. researchgate.net
FiatFluxAutomatically calculates ratios of converging metabolic fluxes from GC-MS data of 13C-labeled amino acids. researchgate.net
MetExtractAutomates the assignment of LC-MS peaks from 13C-labeled compounds to their unlabeled endogenous counterparts. researchgate.net
MSiReaderMatlab-based software capable of outputting multiple images in an automated manner for Mass Spectrometry Imaging (MSI) of 13C-labeled samples. nih.gov

Expanding Applications in Systems Biology, Synthetic Biology, and Bioengineering

Isotope tracing with substrates like this compound is a powerful tool for elucidating metabolic network structure and function, which is a central goal of systems biology. nih.gov By quantifying the flow of carbon atoms through metabolic pathways, researchers can build comprehensive models of cellular metabolism. mdpi.com This approach, known as 13C-Metabolic Flux Analysis (13C-MFA), provides a functional readout of the physiological state of a cell. nih.gov

A prime example is the use of [U-¹³C]gluconate tracing to accurately determine the metabolic split ratio at the 6-phosphogluconate node—the branch point between glycolysis and the pentose phosphate pathway. nih.govasm.org Studies in the filamentous fungus Penicillium chrysogenum, a key organism for producing penicillin, used this method to precisely quantify the amount of carbon entering the PPP. nih.govasm.org This information is critical for understanding how the cell allocates resources between growth, energy production, and the synthesis of secondary metabolites like antibiotics. nih.gov

The insights gained from such systems-level analyses have direct applications in synthetic biology and bioengineering.

Systems Biology : Detailed flux maps generated using this compound tracing help to create and validate genome-scale metabolic models, providing a holistic understanding of cellular regulation. mdpi.com

Synthetic Biology : By identifying metabolic bottlenecks or competing pathways, researchers can rationally engineer microorganisms. nih.gov For example, understanding the flux into the PPP can guide strategies to redirect carbon flow towards the production of valuable biofuels or bioplastics.

Bioengineering : 13C-MFA is used to monitor and optimize bioprocesses. By analyzing the metabolic state of cells in a bioreactor, engineers can adjust fermentation conditions to improve the yield and productivity of desired chemical products.

This ability to precisely map and quantify metabolic activity ensures that this compound will remain a vital tool in the ongoing effort to understand and engineer biological systems.

Q & A

Basic Question: How is Sodium D-Gluconate-¹³C₆ employed in metabolic flux analysis?

Answer: Sodium D-Gluconate-¹³C₆ serves as a stable isotope tracer to quantify carbon flux in metabolic pathways. Researchers administer the compound in cell cultures or animal models, then track ¹³C incorporation into downstream metabolites (e.g., TCA cycle intermediates) using nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, pulse-chase experiments with time-resolved sampling allow mapping of gluconate-derived carbon into biosynthetic pathways like glycogen synthesis or gluconeogenesis . Key methodological steps include:

  • Sample Preparation: Extract metabolites under quenching conditions to preserve isotopic labeling.
  • Data Acquisition: Use ¹³C-NMR to resolve positional labeling or LC-MS/MS for high-sensitivity quantification .

Advanced Question: What experimental considerations are critical when using Sodium D-Gluconate-¹³C₆ in recombinant protein expression studies?

Answer: In recombinant protein production, isotopic purity (≥99 atom % ¹³C) must be verified to avoid natural abundance ¹²C interference. Key steps include:

  • Media Design: Use minimal media to force cells to rely on Sodium D-Gluconate-¹³C₆ as the sole carbon source, ensuring uniform labeling of expressed proteins .
  • Quality Control: Perform chemical purity (CP) assays (e.g., HPLC) and isotopic enrichment checks via high-resolution MS .
  • Application: Trace carbon sourcing in post-translational modifications or protein folding studies using ¹³C-labeled glycans .

Basic Question: What analytical techniques validate the incorporation of ¹³C from Sodium D-Gluconate-¹³C₆ into biomolecules?

Answer: Two primary methods are used:

  • NMR Spectroscopy: Detects ¹³C enrichment in real-time, ideal for tracking dynamic metabolic shifts (e.g., glycolysis vs. pentose phosphate pathway) .
  • Mass Spectrometry: LC-MS with isotopomer analysis quantifies ¹³C-labeled metabolites (e.g., citrate or malate) and corrects for natural abundance using internal standards like D-(+)-Glucose-¹³C₆ .

Advanced Question: How can researchers resolve discrepancies in metabolic flux data obtained with Sodium D-Gluconate-¹³C₆ across studies?

Answer: Contradictions often arise from variations in cell type-specific uptake rates or experimental conditions. Mitigation strategies include:

  • Cross-Validation: Combine ¹³C-NMR with ²H or ¹⁵N tracers to confirm pathway activity .
  • Isotopomer Modeling: Use computational tools (e.g., INCA or OpenFLUX) to account for isotopic dilution and compartmentalized metabolism .
  • Standardized Protocols: Control pH, temperature, and nutrient availability to minimize batch-to-batch variability .

Basic Question: What role does Sodium D-Gluconate-¹³C₆ play as an internal standard in glucose quantification?

Answer: It acts as a reference in mass spectrometry-based assays to correct for matrix effects and ionization efficiency. Methodological steps include:

  • Spike-In: Add a known concentration of Sodium D-Gluconate-¹³C₆ to biological samples before extraction.
  • Calibration: Generate a standard curve using serially diluted ¹³C-labeled and unlabeled glucose to quantify endogenous levels .

Advanced Question: What challenges arise in synthesizing Sodium D-Gluconate-¹³C₆ with high isotopic purity, and how are they addressed?

Answer: Challenges include contamination during synthesis and isotopic scrambling. Solutions involve:

  • Enzymatic Synthesis: Use glucose-6-phosphate isomerase to ensure site-specific ¹³C labeling, as demonstrated in Methylomonas aminofaciens systems .
  • Purification: Employ ion-exchange chromatography or reverse-phase HPLC to isolate ¹³C-gluconate from unlabeled byproducts .
  • Validation: Confirm purity via elemental analysis and tandem MS to detect trace ¹²C impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.